molecular formula C12H14FNO2 B1372748 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester CAS No. 885274-16-8

2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester

Cat. No. B1372748
M. Wt: 223.24 g/mol
InChI Key: NNEOWIRRVOVGTQ-UHFFFAOYSA-N
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Description

“2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.25 . It is a colorless liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14FNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine and amino groups, and the ester functional group.


Physical And Chemical Properties Analysis

This compound is a colorless liquid . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • The compound has been explored in the context of synthesizing novel antibacterial agents. For instance, pyridonecarboxylic acids, which have structural similarities to 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester, have been studied for their antibacterial properties. These compounds, including variants like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, exhibited significant antibacterial activity, making them potential candidates for further biological study (Egawa et al., 1984).

Synthesis and Chemical Transformation

  • This compound has been synthesized starting from naphthalene-2,3-diol, demonstrating its utility in complex chemical synthesis. The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from naphthalene-2,3-diol involved multiple steps and yielded insights into the transformation of naphthalene derivatives into more complex structures (Göksu et al., 2003).

Charge Resonance Excitations

  • The compound has been used in studies investigating electronic coupling in radical cations. For example, research on 1,3-bis[di(4-methoxyphenyl)amino]azulene and its derivative 1,3-bis[di(4-methoxyphenyl)amino]azulene-2-carboxylic acid methyl ester revealed insights into the electronic coupling mediated by nonalternant 1,3-azulene bridges in radical cations (Nöll et al., 2007).

Synthesis of Fluoronaphthoic Acids

  • The compound has been explored in the context of synthesizing fluorinated versions of naphthoic acids, which are important structural units in several biologically active compounds. This research has contributed to understanding the chemical pathways to synthesize various mono- and difluorinated naphthoic acids (Tagat et al., 2002).

Polymer Chemistry

  • In the field of polymer chemistry, this compound's derivatives have been used to synthesize poly(naphthalenecarboxamide)s with low polydispersity, demonstrating its potential in creating novel polymeric materials (Mikami et al., 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the potential hazards of the compound, safe handling procedures, and emergency response measures.

properties

IUPAC Name

methyl 2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEOWIRRVOVGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=C(C1)C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655065
Record name Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester

CAS RN

885274-16-8
Record name Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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